molecular formula C11H7ClN6OS B11161478 2-chloro-5-(1H-tetrazol-1-yl)-N-(1,3-thiazol-2-yl)benzamide

2-chloro-5-(1H-tetrazol-1-yl)-N-(1,3-thiazol-2-yl)benzamide

Cat. No.: B11161478
M. Wt: 306.73 g/mol
InChI Key: NXIWPFKHZRBCOQ-UHFFFAOYSA-N
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Description

2-chloro-5-(1H-tetrazol-1-yl)-N-(1,3-thiazol-2-yl)benzamide is a synthetic organic compound that features a benzamide core substituted with a tetrazole and a thiazole ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-(1H-tetrazol-1-yl)-N-(1,3-thiazol-2-yl)benzamide typically involves multi-step organic reactions. A common route might include:

    Formation of the Benzamide Core: Starting with a chlorinated benzoyl chloride, the benzamide core can be formed by reacting with an amine under basic conditions.

    Tetrazole Formation: The tetrazole ring can be introduced via a [2+3] cycloaddition reaction between an azide and a nitrile group.

    Thiazole Introduction: The thiazole ring can be synthesized through a Hantzsch thiazole synthesis, involving the condensation of a thioamide with an α-haloketone.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring.

    Reduction: Reduction reactions could target the nitro groups if present in derivatives.

    Substitution: The chloro group on the benzene ring is a potential site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation might be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloro group could yield various substituted benzamides.

Scientific Research Applications

2-chloro-5-(1H-tetrazol-1-yl)-N-(1,3-thiazol-2-yl)benzamide may have applications in:

    Medicinal Chemistry: Potential as a pharmacophore in drug design due to its unique structure.

    Biological Studies: Used as a probe to study enzyme interactions or receptor binding.

    Industrial Chemistry: Possible use as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, such compounds might interact with enzymes or receptors, inhibiting or modulating their activity. The tetrazole and thiazole rings could play a role in binding to the active site of enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the tetrazole and thiazole rings in 2-chloro-5-(1H-tetrazol-1-yl)-N-(1,3-thiazol-2-yl)benzamide makes it unique compared to other similar compounds. This dual functionality could enhance its binding affinity and specificity for certain biological targets.

Properties

Molecular Formula

C11H7ClN6OS

Molecular Weight

306.73 g/mol

IUPAC Name

2-chloro-5-(tetrazol-1-yl)-N-(1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C11H7ClN6OS/c12-9-2-1-7(18-6-14-16-17-18)5-8(9)10(19)15-11-13-3-4-20-11/h1-6H,(H,13,15,19)

InChI Key

NXIWPFKHZRBCOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N2C=NN=N2)C(=O)NC3=NC=CS3)Cl

Origin of Product

United States

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